molecular formula C5H10ClNO2 B13858368 DL-Proline-d7 Hydrochloride

DL-Proline-d7 Hydrochloride

Cat. No.: B13858368
M. Wt: 158.63 g/mol
InChI Key: UAGFTQCWTTYZKO-HVAXMCRXSA-N
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Description

DL-Proline-d7 Hydrochloride (CAS 65807-21-8) is a deuterium-labeled derivative of DL-proline hydrochloride, a non-proteinogenic amino acid. The compound features seven deuterium atoms at positions 2,3,3,4,4,5,5 of the proline ring, replacing hydrogen atoms . Its molecular formula is reported as (HN(Cd₂)₃Cd)CoOH in available sources, though this notation may require clarification (e.g., C₅H₂D₇NO₂·HCl is a plausible alternative) . The hydrochloride salt enhances solubility in aqueous environments, making it suitable for biochemical and analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where isotopic labeling aids in tracking metabolic pathways or structural analysis .

The compound is commercially available through suppliers like Santa Cruz Biotechnology and TRC, with high purity (97–98% isotopic enrichment) and significant cost (e.g., ¥7,600 per 0.1 g) . Its primary use lies in research settings, particularly in studies requiring stable isotope tracers to investigate protein folding, enzyme mechanisms, or metabolic flux .

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

158.63 g/mol

IUPAC Name

2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D2,4D;

InChI Key

UAGFTQCWTTYZKO-HVAXMCRXSA-N

Isomeric SMILES

[2H]C1(C(C(NC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H].Cl

Canonical SMILES

C1CC(NC1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The racemization process involves the use of proline racemase, an enzyme that converts L-Proline to DL-Proline . The deuteration process typically involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents.

Industrial Production Methods

Industrial production of DL-Proline-d7 Hydrochloride involves large-scale racemization and deuteration processes. The racemization is carried out using engineered microorganisms expressing proline racemase, while the deuteration is achieved using deuterated solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

DL-Proline-d7 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the deuterated compound .

Major Products

The major products formed from these reactions include various deuterated derivatives of proline, which are useful in scientific research and industrial applications .

Mechanism of Action

The mechanism of action of DL-Proline-d7 Hydrochloride involves its incorporation into biological systems where it mimics the behavior of non-deuterated proline. The deuterium atoms provide a unique labeling that allows researchers to trace the compound’s interactions and transformations within the system. The molecular targets and pathways involved include proline transporters, enzymes involved in proline metabolism, and various cellular pathways that utilize proline .

Comparison with Similar Compounds

Structural and Functional Analogues

DL-Proline-d7 Hydrochloride belongs to a family of proline derivatives and deuterated amino acids. Key comparisons are outlined below:

Table 1: Comparison of this compound with Structurally Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 65807-21-8 (HN(Cd₂)₃Cd)CoOH* Not explicitly reported 7 deuterium atoms; hydrochloride salt Isotopic tracing, NMR, metabolic studies
DL-Proline Hydrochloride 609-36-9 C₅H₉NO₂·HCl 151.59 Non-deuterated; racemic mixture Standard biochemical assays, peptide synthesis
L-Proline Methyl Ester HCl 2133-40-6 C₆H₁₁NO₂·HCl 181.62 Methyl ester group; enhanced lipophilicity Peptide synthesis, prodrug development
D-Proline 344-25-2 C₅H₉NO₂ 115.13 Enantiomer of L-proline; non-natural configuration Chiral studies, enzyme substrate specificity assays
Prolintane Hydrochloride 493-92-5 C₁₀H₁₃N·HCl 195.68 Structurally distinct (phenethylamine derivative); stimulant Pharmacological research (limited relevance to amino acid studies)

Key Differences and Research Implications

Isotopic Labeling: this compound is distinguished by its seven deuterium atoms, which reduce signal splitting in NMR spectra and improve detection sensitivity compared to non-deuterated DL-proline . This makes it indispensable in kinetic and metabolic studies where hydrogen/deuterium exchange impacts data interpretation.

Solubility and Reactivity : The hydrochloride salt form increases aqueous solubility relative to free-base proline derivatives like D-proline. However, methyl ester derivatives (e.g., L-Proline Methyl Ester HCl) exhibit greater lipophilicity, favoring membrane permeability in drug delivery studies .

Enantiomeric Specificity: Unlike D-proline, which is rarely used in biological systems due to its non-natural configuration, this compound’s racemic mixture serves as a universal tracer in studies where stereochemistry is irrelevant .

Cost and Availability: this compound is significantly more expensive (e.g., ¥76,000 per gram) than non-deuterated proline derivatives, reflecting the complexity of deuterium enrichment processes .

Analytical and Industrial Relevance

  • Pharmaceutical Contrast : While other hydrochlorides like benzydamine (CAS 132-69-4) and doxepin (CAS 1229-29-4) are therapeutic agents, this compound is exclusively research-oriented, lacking direct pharmacological activity .
  • Quality Control : USP guidelines for compounds like doxepin emphasize purity thresholds (e.g., resolution ≥1.5 between isomers), a standard applicable to deuterated proline derivatives in analytical validations .

Q & A

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (207 nm) using a C18 column and a mobile phase of 0.03 M KH₂PO₄:methanol (70:30 v/v) achieves baseline separation from endogenous proline. For higher sensitivity, pair liquid chromatography with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions specific to deuterated ions .

Q. How can researchers validate the isotopic labeling efficiency of this compound in cell culture studies?

  • Methodological Answer : Perform metabolic quenching followed by extraction in deuterated solvents. Analyze intracellular proline pools via LC-MS, comparing the m/z ratio of deuterated vs. non-deuterated ions. Normalize to internal standards (e.g., ¹³C-labeled proline) to correct for matrix effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent dermal exposure. Work in a fume hood for powder reconstitution. In case of accidental ingestion, administer activated charcoal and seek medical attention. Dispose of waste via approved isotopic disposal protocols .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis to study proline metabolism in cancer cells?

  • Methodological Answer : Design pulse-chase experiments where cells are incubated with DL-Proline-d7. Track isotopic enrichment in downstream metabolites (e.g., hydroxyproline, glutamate) via LC-MS. Use computational flux tools (e.g., INCA, IsoCor) to model turnover rates and identify rate-limiting enzymatic steps (e.g., prolyl hydroxylase activity) .

Q. What experimental strategies mitigate deuterium isotope effects (DIEs) when using this compound in enzyme kinetics studies?

  • Methodological Answer : DIEs arise from deuterium’s higher mass altering bond cleavage rates. Control experiments with non-deuterated proline are essential. Compare kinetic parameters (kcat, Km) under identical conditions. For enzymes sensitive to DIEs (e.g., proline dehydrogenase), use lower deuteration levels or mixed isotopic substrates .

Q. How can NMR spectroscopy resolve structural perturbations caused by deuteration in this compound?

  • Methodological Answer : Perform ¹H-¹³C HSQC NMR to map deuterium-induced chemical shift changes in the proline ring. Assign peaks using 2D TOCSY or COSY spectra. Note that deuteration at C2/C5 positions simplifies splitting patterns but may obscure NOE contacts critical for conformational analysis .

Q. What are the implications of conflicting data when this compound is used to study protein folding kinetics?

  • Methodological Answer : Contradictions may stem from altered folding pathways due to deuterium’s impact on hydrophobic interactions. Replicate experiments in H₂O vs. D₂O buffers. Use stopped-flow fluorescence or circular dichroism (CD) to compare folding rates. Statistically validate trends via bootstrapping or Bayesian inference .

Q. How can researchers optimize isotopic tracing protocols for this compound in in vivo models?

  • Methodological Answer : Administer DL-Proline-d7 via intraperitoneal injection or osmotic pumps. Monitor plasma/tissue isotopic enrichment over time. Use compartmental modeling to account for isotopic dilution and turnover. For longitudinal studies, ensure deuterium depletion in drinking water to maintain label persistence .

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